モノエンシンメチルエステル

概要

説明

科学的研究の応用

Chemical Properties and Complexation Studies

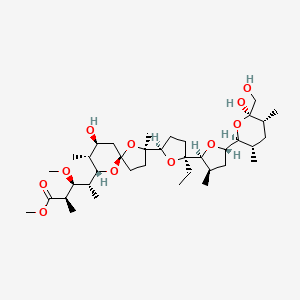

Monensin methyl ester is known for its ability to form stable complexes with monovalent metal cations such as lithium, sodium, and potassium. Research has demonstrated that these complexes exhibit a 1:1 stoichiometry and are stabilized by intramolecular hydrogen bonds involving hydroxyl groups. The strongest interactions occur in the complex formed with lithium ions, indicating specific selectivity among cations .

Table 1: Complex Formation with Monovalent Cations

| Cation | Stability of Complex | Observational Method |

|---|---|---|

| Lithium | Strongest | ESI-MS, NMR |

| Sodium | Moderate | ESI-MS, NMR |

| Potassium | Moderate | ESI-MS, NMR |

Analytical Chemistry Applications

Monensin methyl ester has been utilized in various analytical chemistry applications, particularly in the development of ion-selective electrodes. It serves as a key component for sodium ion detection due to its selective binding properties. Studies have indicated that temperature variations can enhance the selectivity of these electrodes, making them valuable tools in both laboratory and field settings .

Case Study: Ion-Selective Electrode Development

- Objective: To develop a solid-state ion-selective electrode array for sodium ion detection.

- Methodology: Utilization of monensin methyl ester to enhance selectivity through temperature adjustments.

- Outcome: Improved sensitivity and specificity for sodium ions compared to traditional methods.

Veterinary Medicine

In veterinary practice, monensin methyl ester is primarily used as a coccidiostat and growth promoter in livestock. Its antimicrobial properties make it effective against coccidia—parasitic protozoa that cause significant health issues in poultry and other animals. Monensin acts by disrupting ionic gradients across cell membranes, inhibiting the growth of these parasites .

Table 2: Veterinary Applications of Monensin Methyl Ester

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Coccidiostat | Coccidia | Disruption of ionic gradients |

| Growth Promoter | Ruminants (e.g., cattle) | Enhanced feed utilization |

Potential in Human Medicine

Recent studies have suggested that monensin methyl ester may have potential applications in human medicine, particularly as an antimicrobial agent. Its ability to transport ions across lipid membranes could be leveraged for therapeutic purposes, including treatment options for certain infections .

Case Study: Antimicrobial Properties

- Research Focus: Evaluating the efficacy of monensin derivatives against bacterial pathogens.

- Findings: Monensin methyl ester demonstrated significant antibacterial activity comparable to traditional antibiotics.

作用機序

モノエンシンメチルエステルは、イオンフォアとして機能し、ナトリウムやカリウムなどのカチオンが細胞膜を横切る輸送を促進します 。 それはこれらのカチオンと複合体を形成し、電気的中性の方法で脂質二重層を通ってそれらを輸送します 。 このイオン輸送は細胞内のイオンバランスを乱し、抗菌作用を含む様々な生物学的効果をもたらします .

類似の化合物との比較

モノエンシンメチルエステルは、バリンマイシンやグラミシジンなどの他のイオンフォアと類似しています。 それは、ナトリウム、カリウム、銀など、幅広いカチオンと安定な複合体を形成する能力において独特です 。 この広い選択性により、それはイオン選択性電極を含む用途で特に有用です .

類似の化合物のリスト

バリンマイシン: カリウム選択性で知られる別のイオンフォア。

グラミシジン: 細胞膜にチャネルを形成するペプチドイオンフォア。

モノエンシンデシルエステル: 類似のイオンフォア特性を持つモノエンシンの誘導体.

生化学分析

Biochemical Properties

Monensin methyl ester plays a crucial role in biochemical reactions due to its ability to transport cations across biological membranes. It interacts with various ions, including sodium (Na+), potassium (K+), and rubidium (Rb+), forming stable complexes that facilitate their movement through lipid bilayers . This ionophoric activity is attributed to its acyclic polyether structure and terminal carboxylic acid moiety . Monensin methyl ester also interacts with proteins and enzymes involved in ion transport and membrane stability, enhancing its utility in biochemical assays .

Cellular Effects

Monensin methyl ester exerts significant effects on various cell types and cellular processes. It influences cell function by altering ion gradients across membranes, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, in prostate cancer cells, monensin methyl ester has been shown to induce oxidative stress and inhibit androgen signaling, leading to apoptosis . Additionally, it affects the secretion of proteoglycans, collagen, and fibronectin, thereby influencing extracellular matrix composition and cell adhesion .

Molecular Mechanism

The molecular mechanism of monensin methyl ester involves its ionophoric properties, which enable it to transport cations across cell membranes in an electroneutral manner . This transport is facilitated by the formation of stable complexes with monovalent cations such as sodium and potassium . Monensin methyl ester can also inhibit or activate enzymes involved in ion transport, further modulating cellular ion homeostasis . Its ability to alter ion gradients can lead to changes in gene expression and cellular signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monensin methyl ester can vary over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term exposure to monensin methyl ester in in vitro and in vivo studies has shown sustained effects on cellular ion transport and metabolism . Prolonged exposure can also lead to cellular adaptation or resistance, necessitating careful monitoring of experimental conditions .

Dosage Effects in Animal Models

The effects of monensin methyl ester in animal models are dose-dependent. At low to moderate doses, it can enhance growth performance and reduce the incidence of bloat in cattle by modulating ruminal metabolism . At high doses, monensin methyl ester can exhibit toxic effects, including mitochondrial damage and inhibition of endocytosis . The median lethal dose varies across species, with horses being particularly sensitive to ionophore toxicity .

Metabolic Pathways

Monensin methyl ester is involved in metabolic pathways related to ion transport and cellular energy metabolism. It interacts with enzymes such as sodium-potassium ATPase, which is crucial for maintaining ion gradients across cell membranes . By modulating ion flux, monensin methyl ester can influence metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, it may affect the biosynthesis of other metabolites through its interactions with various cofactors and enzymes .

Transport and Distribution

Within cells and tissues, monensin methyl ester is transported and distributed through its interactions with ion transporters and binding proteins . Its ability to form stable complexes with cations facilitates its movement across biological membranes, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its ionophoric activity and its effects on cellular ion homeostasis .

Subcellular Localization

Monensin methyl ester localizes to specific subcellular compartments, including the Golgi apparatus and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to these organelles . In the Golgi apparatus, monensin methyl ester can inhibit protein transport, while in mitochondria, it can induce oxidative stress and affect mitochondrial function . These subcellular effects are critical for its overall biological activity and therapeutic potential .

準備方法

合成経路と反応条件

モノエンシンメチルエステルは、モノエンシンからのエステル化によって合成できます。 このプロセスは通常、酸触媒の存在下でモノエンシンとメタノールを反応させることから始まります 。 反応条件には、エステル化が効率的に進行するように、温度とpHを制御することが含まれます。

工業生産方法

モノエンシンメチルエステルの工業生産は、同様の原理に基づいていますが、より大規模に行われます。 このプロセスでは、モノエンシンをメタノールと制御された条件下で反応させる大型反応器を使用します。 次に、生成物を結晶化やクロマトグラフィーなどの様々な技術によって精製して、所望の純度を実現します .

化学反応解析

反応の種類

モノエンシンメチルエステルは、以下を含むいくつかの種類の化学反応を起こします。

酸化: モノエンシンメチルエステルは、酸化されて様々な酸化誘導体になる可能性があります。

還元: 還元反応は、モノエンシンメチルエステルを、異なる特性を持つ還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の条件や試薬によって異なります。 例えば、酸化により酸化モノエンシン誘導体が生成され、還元によりモノエンシンメチルエステルの還元形が生成される可能性があります .

科学研究における用途

モノエンシンメチルエステルは、広範囲にわたる科学研究の用途を持っています。

化学反応の分析

Types of Reactions

Monensin methyl ester undergoes several types of chemical reactions, including:

Oxidation: Monensin methyl ester can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert monensin methyl ester into reduced forms with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized monensin derivatives, while reduction can yield reduced forms of monensin methyl ester .

類似化合物との比較

Monensin methyl ester is similar to other ionophores such as valinomycin and gramicidin. it is unique in its ability to form stable complexes with a wide range of cations, including sodium, potassium, and silver . This broad selectivity makes it particularly useful in applications involving ion-selective electrodes .

List of Similar Compounds

Valinomycin: Another ionophore known for its potassium-selective properties.

Gramicidin: A peptide ionophore that forms channels in cell membranes.

Monensin decyl ester: A derivative of monensin with similar ionophoric properties.

生物活性

Monensin methyl ester (MME) is a derivative of monensin, a polyether ionophore antibiotic originally isolated from Streptomyces cinnamonensis. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiproliferative, and anti-cancer properties. This article explores the biological activity of MME, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Monensin methyl ester functions primarily as an ionophore, facilitating the transport of monovalent cations across lipid membranes. It exhibits a marked preference for sodium ions (Na⁺) over potassium ions (K⁺), which disrupts ionic gradients and affects cellular homeostasis. This disruption leads to programmed cell death through mechanisms such as cell swelling, vacuolization, and mitochondrial injury .

Anticancer Activity

Recent studies have highlighted the potential of MME in cancer therapy. Research indicates that MME and its analogs demonstrate significant antiproliferative effects against various cancer cell lines.

Efficacy Against Glioblastoma

A study investigated the effects of MME on glioblastoma organoids. The research revealed that MME analogs exhibited IC₅₀ values ranging from 91.5 nM to 291.7 nM, significantly more potent than the parent compound monensin (IC₅₀ = 612.6 nM). Notably, MME induced DNA fragmentation and apoptosis in glioblastoma cells, suggesting its potential as a therapeutic agent in treating aggressive brain tumors .

Activity Against Other Cancer Types

MME has also shown efficacy against multiple cancer types:

- Melanoma : Demonstrated cytotoxic effects both in vitro and in vivo.

- Acute Myeloid Leukemia : Induced apoptosis in resistant cell lines.

- Prostate Cancer : Inhibited cell proliferation significantly.

- Gastric Cancer Stem-like Cells : Enhanced sensitivity to TRAIL-induced apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of monensin derivatives, including MME, is heavily influenced by structural modifications. A series of ester derivatives were synthesized and evaluated for their antiproliferative properties:

| Compound | Structural Modification | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| MON | Parent Compound | 612.6 | - |

| MME | C-26 Ester | 291.7 | High |

| C-1 Esters | Various | Varies | Moderate |

| C-26 Acetylated Derivatives | C-26 Acetylation | <100 | Very High |

These findings indicate that modifications at specific positions significantly enhance the anticancer potency of monensin derivatives .

Case Studies

Several case studies have been published demonstrating the therapeutic potential of MME:

- Glioblastoma Treatment : In a co-culture model using human cerebral organoids and glioblastoma cells (U87MG), treatment with MME resulted in reduced tumor size and decreased expression of PARP, a marker of cell death .

- Resistance Overcoming : In studies involving drug-resistant cancer cell lines (e.g., LoVo/DX), MME exhibited the ability to overcome resistance mechanisms, indicating its potential for use in combination therapies .

特性

IUPAC Name |

methyl (2R,3S,4R)-4-[(2R,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2S,3R,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H64O11/c1-11-35(32-21(3)17-27(44-32)29-20(2)16-22(4)37(41,19-38)47-29)13-12-28(45-35)34(8)14-15-36(48-34)18-26(39)23(5)31(46-36)24(6)30(42-9)25(7)33(40)43-10/h20-32,38-39,41H,11-19H2,1-10H3/t20-,21+,22+,23+,24+,25+,26-,27-,28+,29-,30-,31-,32-,34+,35-,36+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRZSHIENRKVSE-RJTHVKINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)OC)OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CC[C@@H](O1)[C@]2(CC[C@@]3(O2)C[C@@H]([C@H]([C@H](O3)[C@H](C)[C@@H]([C@@H](C)C(=O)OC)OC)C)O)C)[C@@H]4[C@@H](C[C@H](O4)[C@@H]5[C@H](C[C@H]([C@@](O5)(CO)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182804 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

684.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28636-21-7 | |

| Record name | Monensin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Monensin methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。